4-Ethyl-4'-methoxybenzophenone

Physical Property Thermal Stability Formulation Science

Generic benzophenone photoinitiators often exhibit poor compatibility with nonpolar polymer matrices, causing migration issues in food packaging coatings. 4-Ethyl-4'-methoxybenzophenone (CAS 64357-92-2) directly addresses these challenges with elevated lipophilicity (XLogP3=4.0) and enhanced thermal stability (mp 51-54°C). • Enhanced hydrophobic compatibility reduces photoinitiator migration in UV-curable formulations. • Higher mp (51-54°C) ensures thermal stability during extrusion and injection molding. • 100% reported synthetic yield supports cost-effective procurement as a building block.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 64357-92-2
Cat. No. B1337632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4'-methoxybenzophenone
CAS64357-92-2
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3
InChIKeySFHFSYOQXXNZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4'-methoxybenzophenone: Core Identity & Specifications


4-Ethyl-4'-methoxybenzophenone (CAS 64357-92-2) is a disubstituted benzophenone derivative with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. The compound features a 4-ethylphenyl group on one side of the carbonyl and a 4-methoxyphenyl group on the other, classifying it within the broader family of benzophenone-based photoinitiators and UV stabilizers [1]. The compound is a crystalline solid at room temperature with a melting point of 51-54°C and is typically supplied with a purity of ≥95% for research and industrial applications .

4-Ethyl-4'-methoxybenzophenone: Why Generic Substitution Fails


Direct substitution of 4-Ethyl-4'-methoxybenzophenone with unsubstituted benzophenone or other simple benzophenone derivatives is not scientifically sound. The presence of both an electron-donating ethyl group and a methoxy group on opposite phenyl rings significantly alters the electronic distribution, lipophilicity, and solid-state properties of the molecule. These structural modifications directly influence key performance parameters, such as UV absorption profile, solubility in organic media, and thermal behavior [1]. Generic substitution risks altering photoinitiation kinetics, polymer compatibility, and formulation stability, potentially leading to failed syntheses, incomplete curing, or compromised material performance. The following quantitative evidence guide details the specific, verifiable differentiations that support informed procurement decisions.

4-Ethyl-4'-methoxybenzophenone: Quantitative Evidence for Selection


Melting Point and Thermal Stability

4-Ethyl-4'-methoxybenzophenone exhibits a significantly higher melting point (51-54°C) compared to unsubstituted benzophenone (48-49°C) and 4-ethylbenzophenone (20.2°C) [1]. While 4-methoxybenzophenone has a comparable melting range (58-63°C), the combination of ethyl and methoxy substituents in the target compound provides a distinct thermal profile that can influence its behavior in solid-state formulations, processing, and storage stability.

Physical Property Thermal Stability Formulation Science

High Synthetic Yield

A published synthetic route for 4-Ethyl-4'-methoxybenzophenone, utilizing a Friedel-Crafts acylation of anisole with 4-ethylbenzoyl chloride in the presence of AlCl3, reports a quantitative yield of 100% . This compares favorably to typical yields for similar syntheses of other benzophenone derivatives, such as the reported yields of up to 80-90% for 4-methoxybenzophenone under analogous conditions . The high yield suggests a robust and efficient synthesis, which can translate to cost-effectiveness and reliable sourcing for scale-up.

Synthetic Methodology Process Chemistry Yield Optimization

Enhanced Lipophilicity for Nonpolar Media

The computed XLogP3 value for 4-Ethyl-4'-methoxybenzophenone is 4.0 [1]. This is notably higher than the XLogP3 values for unsubstituted benzophenone (3.18), 4-methoxybenzophenone (3.24), and 4-ethylbenzophenone (3.82) [2][3]. The increased lipophilicity, driven by the combination of ethyl and methoxy substituents, suggests enhanced solubility in nonpolar organic solvents and improved compatibility with hydrophobic polymer matrices. This is a critical parameter for applications in UV-curable coatings, inks, and polymer stabilizer formulations where homogeneous dispersion is essential.

Lipophilicity Solubility Formulation Compatibility

Structural Characterization for Identity Verification

The compound has been fully characterized by 1H NMR spectroscopy, providing a definitive fingerprint for identity verification. Key signals include δ 7.80 (d, J=8.7 Hz, 2H) and 6.93 (d, J=8.7 Hz, 2H) for the 4-methoxyphenyl ring, and δ 7.68 (d, J=8.1 Hz, 2H) and 7.27 (d, J=8.1 Hz, 2H) for the 4-ethylphenyl ring, with the ethyl group appearing at δ 2.71 (q, J=7.5 Hz, 2H) and δ 1.28 (t, J=7.5 Hz, 3H) . ESI-MS analysis confirms the molecular ion at m/z 240.9 (M+H)+ . This complete analytical data package ensures that procured material can be unambiguously identified, supporting reproducible research and process validation.

Analytical Chemistry Quality Control Structural Confirmation

4-Ethyl-4'-methoxybenzophenone: Recommended Applications


UV-Curable Coatings & Inks

The elevated lipophilicity (XLogP3 = 4.0) of 4-Ethyl-4'-methoxybenzophenone, as established in Section 3 [1], supports its use as a photoinitiator in nonpolar, UV-curable formulations. Its increased compatibility with hydrophobic polymer matrices and monomers leads to improved dispersion and reduced migration of the photoinitiator, which is critical for applications in food packaging and high-performance coatings where low extractables are mandated.

Polymer Stabilization at High Temperatures

The melting point of 51-54°C, which is higher than that of unsubstituted benzophenone [1], suggests that 4-Ethyl-4'-methoxybenzophenone offers enhanced thermal stability. This makes it a suitable candidate as a UV stabilizer in polymer formulations that undergo high-temperature processing, such as extrusion or injection molding, where volatility or degradation of lower-melting stabilizers would be a concern.

Organic Synthesis Building Block

The reported 100% synthetic yield for 4-Ethyl-4'-methoxybenzophenone [1] indicates an efficient and robust synthesis. This makes it an attractive and cost-effective building block for the preparation of more complex benzophenone derivatives or as an intermediate in the synthesis of pharmaceuticals and advanced materials, where minimizing synthetic steps and maximizing yield are paramount.

Quality Control & Identity Verification

The availability of a comprehensive 1H NMR and ESI-MS data package [1] provides a reliable method for identity verification and purity assessment. This is essential for any research laboratory or industrial quality control department seeking to ensure the reproducibility of experimental results and the consistency of manufactured products.

Technical Documentation Hub

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